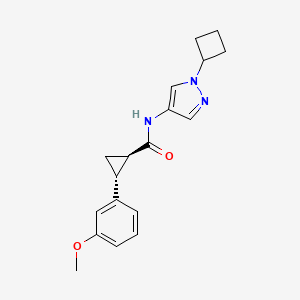![molecular formula C16H18F2N4O2 B7351074 N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide](/img/structure/B7351074.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide, also known as PF-06282999, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutyl-containing triazole carboxamides and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been found to be overexpressed in certain types of cancer cells. By inhibiting the activity of BRD4, this compound is thought to prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, the compound has been shown to inhibit the growth of certain bacteria and fungi. This compound has also been found to have a positive effect on cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is its high potency and selectivity, making it an ideal candidate for use in laboratory experiments. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the exploration of this compound as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide involves a multi-step process that begins with the preparation of the starting materials, followed by the cyclization of a cyclobutyl-containing precursor to form the triazole ring. This is then followed by the introduction of the carboxamide group and the final purification of the compound. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c1-24-5-4-22-9-15(20-21-22)16(23)19-12-6-10(7-12)13-3-2-11(17)8-14(13)18/h2-3,8-10,12H,4-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVUHRYRMFANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=N1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide](/img/structure/B7351050.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide](/img/structure/B7351069.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide](/img/structure/B7351078.png)
